molecular formula C16H23NO2 B187407 Tert-butyl 4-phenylpiperidine-1-carboxylate CAS No. 123387-49-5

Tert-butyl 4-phenylpiperidine-1-carboxylate

Cat. No. B187407
CAS RN: 123387-49-5
M. Wt: 261.36 g/mol
InChI Key: FPJWVSRNJVENGQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-phenylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 123387-49-5 . It has a molecular weight of 261.36 and a molecular formula of C16H23NO2 .


Synthesis Analysis

This compound is a precursor in the synthesis of fentanyl and its analogues . Fentanyl is a major contributing drug to the opioid crisis in North America . The synthesis of fentanyl and its analogues involves the use of specific precursor chemicals . Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-phenylpiperidine-1-carboxylate is characterized by a molecular formula of C16H23NO2 . Its average mass is 261.359 Da and its monoisotopic mass is 261.172882 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 4-phenylpiperidine-1-carboxylate are not detailed in the search results, it’s known that this compound is used as a precursor in the synthesis of fentanyl and its analogues .


Physical And Chemical Properties Analysis

Tert-butyl 4-phenylpiperidine-1-carboxylate has a density of 1.0±0.1 g/cm3, a boiling point of 359.7±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 60.5±3.0 kJ/mol, and it has a flash point of 171.4±24.8 °C . The compound has a molar refractivity of 75.9±0.3 cm3, and its polarizability is 30.1±0.5 10-24 cm3 .

Scientific Research Applications

1. Anticancer Drug Synthesis

Tert-butyl 4-phenylpiperidine-1-carboxylate and its derivatives are significant intermediates in the synthesis of small molecule anticancer drugs. These compounds have been utilized in developing drugs targeting the PI3K/AKT/mTOR pathway, crucial for cell growth and survival in cancer. Their role in overcoming drug resistance in cancer therapy is particularly noteworthy, highlighting their potential in ongoing cancer treatment research (Zhang, Ye, Xu, & Xu, 2018).

2. Selective Monoalkylation

Research has demonstrated the utility of tert-butyl 4-phenylpiperidine-1-carboxylate in selective monoalkylation processes. This is particularly significant in organic synthesis where high selectivity is required, and it emphasizes the compound's versatility in chemical reactions (Lansdell & Fradet, 2011).

3. Synthesis of Stereoisomers

The compound is used in the stereoselective synthesis of various isomers. This application is critical in the pharmaceutical industry, where the stereochemistry of drug molecules can significantly impact their efficacy and safety (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

4. Corrosion Inhibition

Recent studies have explored the use of tert-butyl 4-phenylpiperidine-1-carboxylate derivatives in corrosion inhibition. This is particularly relevant for the protection of metals like carbon steel in corrosive environments, thus having applications in industrial maintenance and preservation (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

5. Dendrimer Synthesis

The compound plays a role in the synthesis of dendrimers - highly branched, complex structures used in drug delivery systems. This application underscores its utility in creating advanced pharmaceutical formulations (Pesak, Moore, & Wheat, 1997).

Safety and Hazards

The safety information for Tert-butyl 4-phenylpiperidine-1-carboxylate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)17-11-9-14(10-12-17)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJWVSRNJVENGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434255
Record name Tert-butyl 4-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-phenylpiperidine-1-carboxylate

CAS RN

123387-49-5
Record name Tert-butyl 4-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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